
N-Hydroxymethyl-7H-dibenzo(c,g)carbazole
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Description
N-Hydroxymethyl-7H-dibenzo(c,g)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1.1 Anticancer Properties
Research indicates that derivatives of 7H-dibenzo(c,g)carbazole exhibit significant anticancer activity. Studies have shown that these compounds can influence various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. For instance, the synthesis of novel carbazole derivatives has demonstrated promising results in inhibiting the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
1.2 Mechanisms of Action
The anticancer effects of N-hydroxymethyl-7H-dibenzo(c,g)carbazole are attributed to its ability to induce apoptosis and modulate cell cycle progression. In vitro studies have shown that these compounds can activate apoptotic pathways, leading to increased cell death in tumor cells while exhibiting low toxicity towards normal cells . The radical scavenging capabilities of these compounds also contribute to their antioxidant properties, which may protect against oxidative stress in cancer therapy .
Environmental Impact and Toxicology
2.1 Carcinogenicity Studies
7H-dibenzo(c,g)carbazole is classified as a potent carcinogen based on animal studies that have linked it to liver and stomach cancers . The compound is commonly found in environmental pollutants, including tobacco smoke and combustion products from fossil fuels . Understanding the metabolic pathways of this compound is crucial for assessing its toxicity and potential health risks associated with exposure.
2.2 Metabolism and Toxicity
Research has documented the metabolic pathways of 7H-dibenzo(c,g)carbazole, revealing that it undergoes biotransformation primarily through cytochrome P450 enzymes . This metabolism can lead to the formation of reactive intermediates that may contribute to its carcinogenic effects. Comprehensive studies are necessary to elucidate the specific metabolic products and their respective toxicological profiles.
Synthesis and Chemical Properties
3.1 Synthetic Approaches
The synthesis of this compound involves various chemical methodologies aimed at modifying the dibenzo[c,g]carbazole structure to enhance its biological activity. Recent advancements in synthetic chemistry have facilitated the development of derivatives with improved pharmacological properties .
3.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound as a therapeutic agent. Research suggests that modifications to the hydroxymethyl group can significantly influence the compound's biological activity, providing insights for future drug design .
Case Studies and Research Findings
Properties
CAS No. |
91000-16-7 |
---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-ylmethanol |
InChI |
InChI=1S/C21H15NO/c23-13-22-18-11-9-14-5-1-3-7-16(14)20(18)21-17-8-4-2-6-15(17)10-12-19(21)22/h1-12,23H,13H2 |
InChI Key |
AJJQJOXVTIUOHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54 |
Key on ui other cas no. |
91000-16-7 |
Synonyms |
7-hydroxymethyldibenzo(c,g)carbazole 7-OH-Me-DBC N-hydroxymethyl-7H-dibenzo(c,g)carbazole |
Origin of Product |
United States |
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